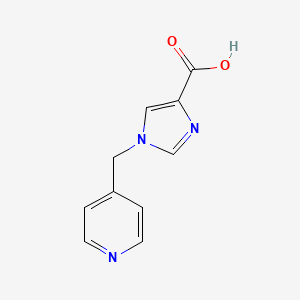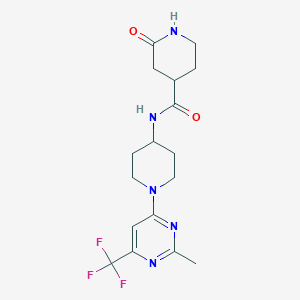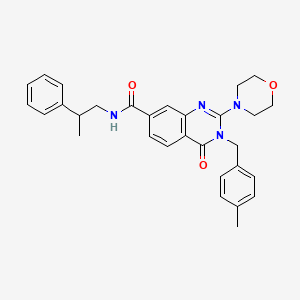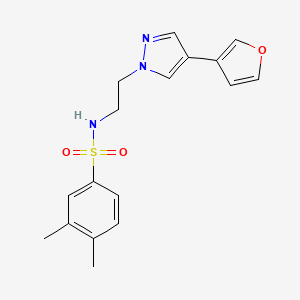
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the pyridine ring. The carboxylic acid group could be introduced through various methods, such as oxidation or substitution reactions .Molecular Structure Analysis
The presence of the pyridine and imidazole rings in the molecule suggests that it could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic aromatic substitution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of the nitrogen atoms in the pyridine and imidazole rings. The carboxylic acid group could also participate in reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group and the nitrogen atoms in the rings .科学的研究の応用
Synthesis and Functionalization
Research on imidazole derivatives, such as "1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid," has primarily focused on their synthesis and functionalization for various scientific applications. Studies demonstrate the versatility of these compounds in organic synthesis, highlighting their utility in constructing complex molecular architectures through reactions like functionalization, coupling, and decarboxylation.
- Experimental and Theoretical Studies : The functionalization reactions of related carboxylic acids and their derivatives have been explored, showing the conversion of these compounds into various products through reactions with diamines and other agents, providing a foundation for the synthesis of imidazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
- Versatile Architectures for N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives have been identified as versatile platforms for generating stable N-heterocyclic carbenes, illustrating the potential of imidazole derivatives in catalysis and material science (Alcarazo et al., 2005).
Photocatalytic Activities and Sensing
Imidazole derivatives are also noted for their photocatalytic activities and sensing capabilities. These compounds can act as luminescent sensors and photocatalysts, highlighting their importance in environmental applications and material science.
- Luminescent Sensing Material : Certain imidazole-based compounds have been studied for their luminescent properties, indicating their potential as sensors for detecting various cations and organic compounds. These materials exhibit chemical stability and selective luminescent sensing capabilities (Ding et al., 2017).
- Photocatalytic Degradation : Coordination polymers based on imidazole and related compounds have shown outstanding potential in photocatalytic activities, such as the degradation of organic dyes, demonstrating their environmental applications (Xue et al., 2021).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers and MOFs using imidazole derivatives reveal their structural diversity and application potential in gas adsorption, catalysis, and as functional materials.
- Construction of Coordination Polymers : Research has focused on the development of novel coordination polymers and MOFs utilizing imidazole-based ligands. These studies highlight the diverse structural topologies achievable and their implications for gas adsorption and selective sensing (Cai et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXYSVNNJLJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)



![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)

